molecular formula C16H23N5OS B5823164 N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5823164
M. Wt: 333.5 g/mol
InChI Key: APNZGOPATKBTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide, commonly known as DETA-NONOate, is a nitric oxide donor compound that has been extensively used in scientific research. It is a potent vasodilator and has been shown to have various biochemical and physiological effects.

Mechanism of Action

DETA-NONOate releases nitric oxide upon decomposition, which activates soluble guanylate cyclase and increases cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to smooth muscle relaxation and vasodilation. Nitric oxide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
DETA-NONOate has various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. It has also been shown to promote wound healing and angiogenesis. Additionally, it has been used to study the role of nitric oxide in neurotransmission.

Advantages and Limitations for Lab Experiments

One of the advantages of using DETA-NONOate in lab experiments is its ability to release nitric oxide in a controlled manner. This allows for the precise modulation of nitric oxide levels, which is important in studying its effects on various biological processes. However, one of the limitations of using DETA-NONOate is its relatively short half-life, which can make it difficult to maintain a consistent level of nitric oxide over an extended period.

Future Directions

There are several future directions for the use of DETA-NONOate in scientific research. One area of interest is its potential use in the treatment of cardiovascular disease. It has also been suggested that DETA-NONOate may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the role of nitric oxide in wound healing and angiogenesis.
Conclusion:
DETA-NONOate is a nitric oxide donor compound that has been extensively used in scientific research. It has various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. Its controlled release of nitric oxide allows for precise modulation of nitric oxide levels, making it an important tool in studying its effects on various biological processes. While there are limitations to its use, there are several future directions for the use of DETA-NONOate in scientific research, including its potential use in the treatment of cardiovascular disease and neurodegenerative diseases.

Synthesis Methods

The synthesis of DETA-NONOate involves the reaction of diethylamine with 2-bromoacetophenone to form N,N-diethyl-2-bromoacetamide. This intermediate is then reacted with 5-ethyl-4H-1,2,4-triazole-3-thiol to form the desired product, DETA-NONOate. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

Scientific Research Applications

DETA-NONOate has been extensively used in scientific research as a nitric oxide donor compound. It has been shown to have various biological effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. It has also been used to study the role of nitric oxide in various physiological processes such as wound healing, angiogenesis, and neurotransmission.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c1-4-14-18-16(20-19-14)23-11-15(22)17-12-7-9-13(10-8-12)21(5-2)6-3/h7-10H,4-6,11H2,1-3H3,(H,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNZGOPATKBTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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